(R)-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid
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Overview
Description
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a methyl group and two carboxylic acid groups The compound’s stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through cyclization reactions of suitable precursors.
Methyl Group Introduction: The methyl group is introduced via alkylation reactions, where a methylating agent such as methyl iodide is used.
Industrial Production Methods
Industrial production of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted cyclopentene derivatives.
Scientific Research Applications
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding to enzymes or receptors. The cyclopentene ring and methyl group contribute to the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene-1,2-dicarboxylic acid: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclopentane-1,2-dicarboxylic acid: Saturated analog with different reactivity.
Cyclopentene-1,2-dicarboxylic acid derivatives: Various derivatives with different substituents.
Uniqueness
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both a methyl group and carboxylic acid groups on a cyclopentene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H10O4 |
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Molecular Weight |
170.16 g/mol |
IUPAC Name |
(3R)-3-methylcyclopentene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-3-5(7(9)10)6(4)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-/m1/s1 |
InChI Key |
OEVBZISGAKURFA-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1CCC(=C1C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC(=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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